Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate
Overview
Description
Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system of two pyridine rings.
Preparation Methods
The synthesis of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate typically involves the reaction of 4-chloro-1,6-naphthyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with ethanol to form the ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies investigating the structure-activity relationships of naphthyridine derivatives.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1,6-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include inhibition of key enzymes or interference with DNA replication in the case of anticancer agents .
Comparison with Similar Compounds
Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
- Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate
- Ethyl 6-chloro-1,5-naphthyridine-3-carboxylate
- Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate
These compounds share similar core structures but differ in the position of the chlorine atom or the arrangement of the pyridine rings. The unique positioning of the chlorine atom in this compound may confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 4-chloro-1,6-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZSJFNERBAGDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CN=CC2=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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